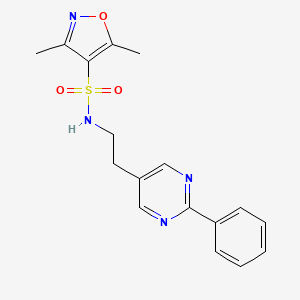

3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-12-16(13(2)24-21-12)25(22,23)20-9-8-14-10-18-17(19-11-14)15-6-4-3-5-7-15/h3-7,10-11,20H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIHLSCIKWPICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, acetylacetone, and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and sulfonamide group are known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The phenylpyrimidine moiety may also play a role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, functional groups, and physicochemical properties.

Methyl 2-Phenylpyrimidine-5-carboxylate (CAS 64074-29-9)

- Molecular Formula : C₁₂H₁₀N₂O₂

- Molecular Weight : 214.21 g/mol

- Key Features : A 2-phenylpyrimidine core with a methyl ester at position 3.

- Physical Properties : Melting point 161.5–163.5°C; priced at ¥72,100/5g .

- The absence of an isoxazole ring reduces metabolic stability compared to the target compound.

N-Methyl-(2-Phenylpyrimidin-5-yl)methylamine (CAS 921939-11-9)

- Molecular Formula : C₁₂H₁₃N₃

- Molecular Weight : 199.25 g/mol

- Key Features : A 2-phenylpyrimidine core with a methylamine substituent.

- Physical Properties : Melting point 77–79.5°C; priced at ¥76,800/1g .

- Comparison: The primary amine group may enhance solubility but is prone to oxidation.

(R/S)-N-[(Stereoisomeric Backbone)]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1-yl]butanamide Derivatives ()

- Key Features: Complex stereochemistry with tetrahydro-pyrimidinone and diphenylhexane backbones.

- Comparison : These compounds emphasize stereochemical complexity and bulky substituents, which may enhance selectivity but reduce bioavailability. The target compound’s simpler ethyl linker and isoxazole-sulfonamide system likely improve synthetic accessibility and membrane permeability.

Comparative Data Table

*Calculated based on structural formula.

Research Implications and Structural Advantages

Sulfonamide vs. Ester/Amine : The sulfonamide group in the target compound enhances acidity and hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .

Isoxazole Stability : The 3,5-dimethylisoxazole ring confers metabolic resistance compared to simpler heterocycles, as seen in marketed drugs like sulfisoxazole.

Ethyl Linker Flexibility : The ethyl spacer between pyrimidine and isoxazole may optimize binding pocket interactions, balancing rigidity and flexibility better than bulkier analogs in .

Biological Activity

3,5-Dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide is a novel compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to an isoxazole ring, which is further substituted with a phenylpyrimidine moiety. The structural formula can be represented as follows:

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Notably, it has been studied for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. This inhibition is significant in treating inflammatory conditions and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and promoting bronchodilation .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits substantial anti-inflammatory effects. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in human airway epithelial cells .

2. Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Case Study 1: Asthma Model

In a controlled study involving asthmatic mice, administration of the compound significantly reduced airway hyperresponsiveness and eosinophilic inflammation compared to untreated controls. The results highlighted its potential as a therapeutic agent in asthma management .

Case Study 2: Cancer Cell Lines

Another study focused on the effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.